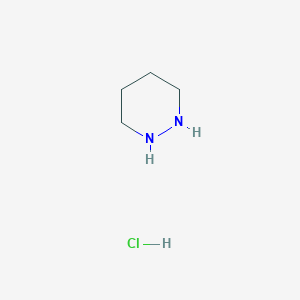

Hexahydropyridazine hydrochloride

Description

Properties

CAS No. |

89990-53-4 |

|---|---|

Molecular Formula |

C4H11ClN2 |

Molecular Weight |

122.6 g/mol |

IUPAC Name |

diazinane;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H |

InChI Key |

VXGVACGQGLVRLX-UHFFFAOYSA-N |

SMILES |

C1CCNNC1.Cl |

Canonical SMILES |

C1CCNNC1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and physicochemical properties of hexahydropyridazine hydrochloride and related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Hexahydropyridazine dihydrochloride | 124072-89-5 | C₄H₁₀N₂·2HCl | 159.06 | Bicyclic, two nitrogen atoms, saturated |

| Hydralazine hydrochloride | 304-20-1 | C₈H₁₀N₄·HCl | 196.64 | Single-ring hydrazine derivative |

| Phenazopyridine hydrochloride | 136-40-3 | C₁₁H₁₁N₅·HCl | 249.71 | Azo-linked aromatic rings |

| 3-(Hydrazineylmethyl)pyridazine HCl | 1427460-16-9 | C₅H₈N₄·HCl | 164.61 | Pyridazine backbone with hydrazine group |

Key Observations :

- Hexahydropyridazine dihydrochloride has the simplest bicyclic structure among the listed compounds, contributing to its lower molecular weight .

- Hydralazine hydrochloride and phenazopyridine hydrochloride are aromatic derivatives with therapeutic applications (antihypertensive and urinary analgesic, respectively), whereas hexahydropyridazine is a non-aromatic intermediate .

Analytical Methods and Stability

Analytical Techniques :

- Hexahydropyridazine HCl: Limited direct data, but reverse-phase HPLC (RP-HPLC) is inferred as a viable method based on its use for related hydrochlorides like pioglitazone and amitriptyline .

- Hydralazine HCl : Characterized via UV spectroscopy, NMR, and HPLC .

- Phenazopyridine HCl : Analyzed using spectrophotometric methods due to its strong UV absorption .

Preparation Methods

Diels-Alder and Catalytic Hydrogenation Pathway

Reaction Mechanism and Stepwise Synthesis

The foundational approach, detailed in US Patent 2,841,584, employs a Diels-Alder reaction between butadiene and dialkyl azodicarboxylates (e.g., diethyl azodicarboxylate) to yield 1,2-di-(carboalkoxy)-1,2,3,6-tetrahydropyridazine. Subsequent catalytic hydrogenation using palladium, nickel, or platinum catalysts saturates the tetrahydropyridazine ring, producing 1,2-di-(carboalkoxy)hexahydropyridazine.

Hydrolysis and decarboxylation under basic (NaOH/KOH) or acidic (HCl/H₂SO₄) conditions remove the carboalkoxy groups. For instance, heating 1,2-dicarbethoxyhexahydropyridazine with concentrated hydrochloric acid at 100°C for 24 hours yields hexahydropyridazine hydrochloride via simultaneous hydrolysis and salt formation.

Key Conditions:

Purification and Isolation

The intermediate mono-carboalkoxy derivative is isolated via pH-controlled extraction. Acidification of the reaction mixture precipitates the hydrochloride salt, which is recrystallized from ethyl acetate or isopropanol. Post-decarboxylation, the aqueous layer is basified with NaOH, and residual organics are extracted using ether.

Hydrazine Derivative Condensation and Acidification

Synthesis via Tricarboxylate Intermediates

EP Patent 1,468,993 outlines a two-stage process starting with 2,5-disubstituted carboxylic acid esters. Reaction with hydrazine derivatives in ketonic solvents (e.g., acetone) forms tetrahydro-1,2,3-pyridazine tricarboxylates. Acid hydrolysis with HCl (pH 0.5–2) in toluene or xylene precipitates hexahydropyridazine-3-carboxylic acid hydrochloride.

Optimization Parameters:

Comparative Analysis of Methodologies

Critical Evaluation of Process Economics and Scalability

Cost-Benefit Considerations

- The Diels-Alder route requires expensive catalysts and high-pressure hydrogenation equipment, increasing capital costs.

- Hydrazine condensation uses affordable reagents but demands strict pH control during acidification.

Q & A

Q. What are the key considerations for optimizing the synthesis of Hexahydropyridazine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, pH, and stoichiometric ratios. Cyclic hydrazine frameworks like Hexahydropyridazine often involve nitrogen fluxionality, which necessitates inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Purification steps should include recrystallization or column chromatography, validated using thin-layer chromatography (TLC) or HPLC to confirm product integrity .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal degradation (via thermogravimetric analysis, TGA), hygroscopicity (dynamic vapor sorption, DVS), and photostability (exposure to UV/visible light). Storage conditions must align with pharmacopeial standards (e.g., USP-NF guidelines), using desiccants and amber glass containers to mitigate hydrolysis and oxidation .

Q. What analytical techniques are recommended for quantifying this compound purity in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) is widely used. Sample preparation involves dissolution in methanol/water mixtures, sonication for homogeneity, and filtration (0.45 µm membrane). Calibration curves using certified reference standards are critical for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer : Follow OSHA and FDA Good Manufacturing Practices (GMP). Use fume hoods for airborne control, nitrile gloves, and safety goggles. Decontaminate spills with 70% ethanol. Training documentation, including SDS review and emergency procedures, must be maintained per institutional guidelines .

Q. How can researchers validate the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Perform shake-flask solubility tests in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol). Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How should discrepancies in pharmacological activity data for this compound be resolved?

- Methodological Answer : Apply systematic review principles (Cochrane Handbook) to evaluate bias, heterogeneity, and assay sensitivity. Replicate experiments under standardized conditions (e.g., cell lines, animal models) and use meta-analysis to reconcile conflicting results. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for designing selective agonists/antagonists targeting this compound’s molecular pathways?

- Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to model interactions with target receptors. Validate hits via structure-activity relationship (SAR) studies, modifying substituents on the hydrazine core. Functional assays (e.g., calcium flux or GTPγS binding) confirm selectivity over off-target receptors .

Q. How can researchers correlate in vitro potency of this compound with in vivo efficacy in preclinical models?

- Methodological Answer : Establish pharmacokinetic-pharmacodynamic (PK-PD) models using LC-MS/MS for plasma/tissue concentration measurements. Dose-response curves in animal models (e.g., rodent hypertension assays) should align with in vitro IC50 values. Adjust for species-specific metabolic differences using hepatocyte incubation studies .

Q. What validation parameters are critical for developing a GMP-compliant HPLC method for this compound?

Q. How can metabolic stability and cytochrome P450 interactions of this compound be assessed?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (CLint). LC-MS/MS quantifies parent compound depletion. CYP inhibition assays (fluorogenic substrates) identify isoform-specific interactions (e.g., CYP3A4, 2D6). Data interpretation should account for plasma protein binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.